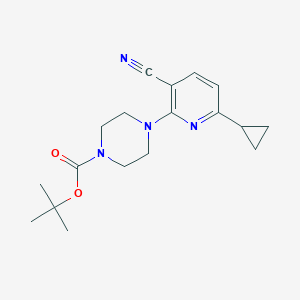

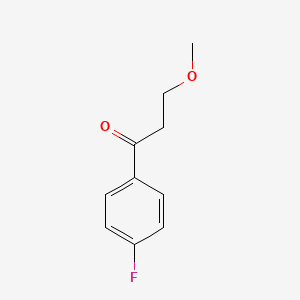

ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate

Vue d'ensemble

Description

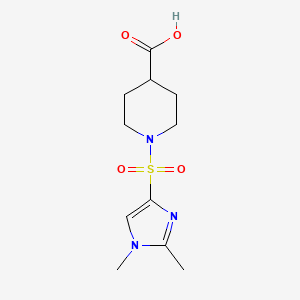

Ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate is a chemical compound with the molecular formula C15H16O6 . It is produced by Fluorochem Ltd and is stored at room temperature .

Synthesis Analysis

The synthesis of coumarin heterocycles, which include ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate, has been a topic of interest for many organic and pharmaceutical chemists . These compounds are synthesized using various methods, some of which are carried out under green conditions such as using green solvents and catalysts .Molecular Structure Analysis

The mean plane of the 2H-chromene ring system forms a dihedral angle of 81.71° with the mean plane of ethyl 2-hydroxy-acetate moiety . In the crystal, C-H⋯O hydrogen bonds result in the formation of zigzag layers parallel to the bc plane .Applications De Recherche Scientifique

-

Scientific Field: Organic Chemistry and Material Science

- Application Summary : Ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate is used in the synthesis of new organic-inorganic hybrids that are investigated for optical applications .

- Methods of Application : This compound is synthesized according to the method of Dann and Illing, the Pechmann reaction of 1,3-dihydroxybenzene and the substituted β-keto-ester (diethyl-3-oxo-pentandioate) in sulfuric acid gives ethyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate .

- Results or Outcomes : The UV/Vis, IR- and luminescence properties of ethyl 2- (7-hydroxy-2-oxo-2H-chromen-4-yl) acetate (K4) are investigated .

-

Scientific Field: Bioorganic Chemistry and Medicinal Chemistry

- Application Summary : Coumarin-based compounds, such as ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate, have been widely employed in bioorganic chemistry, molecular recognition, and materials science . They have a huge diversity of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .

- Methods of Application : The synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate is achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .

- Results or Outcomes : The ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

-

Scientific Field: Synthetic Chemistry

- Application Summary : This compound is used in the development of synthesis procedures of coumarin heterocycles . Coumarins or benzopyran-2-ones are a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi and bacteria .

- Methods of Application : Two various series of analogs of 6,7-aryl/hetaryl coumarins have been synthesized by using Suzuki–Miyaura across coupling reaction of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate and 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate in good yields .

- Results or Outcomes : The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists .

-

Scientific Field: Medicinal Chemistry

- Application Summary : Coumarin-based compounds, such as ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate, have been widely employed in bioorganic chemistry, molecular recognition, and materials science . They have a huge diversity of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .

- Methods of Application : The synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate is achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .

- Results or Outcomes : The ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

-

Scientific Field: Green Chemistry

- Application Summary : This compound is used in the development of green chemistry procedures . Green chemistry, also known as sustainable chemistry, is an area of chemistry and chemical engineering focused on the designing of products and processes that minimize the use and generation of hazardous substances .

- Methods of Application : The synthesis of these heterocycles has been carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .

- Results or Outcomes : The green synthesis methods have been found to be more environmentally friendly and sustainable .

-

Scientific Field: Pharmaceutical Industry

- Application Summary : This compound is used in the pharmaceutical industry . Coumarins have been widely used as valuable building blocks for the preparation of novel coumarin-based anticancer agents .

- Methods of Application : The synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate is achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .

- Results or Outcomes : The ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

Safety And Hazards

Orientations Futures

The future directions for the study of ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate and similar compounds could involve further exploration of their synthesis methods, particularly under green conditions . Additionally, more research could be conducted to investigate their biological properties and potential applications in medicine .

Propriétés

IUPAC Name |

ethyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-4-20-12(16)7-9-8-13(17)21-14-10(9)5-6-11(18-2)15(14)19-3/h5-6,8H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFQNTRRXWNKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=O)OC2=C1C=CC(=C2OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1438940.png)

![N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B1438944.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1438951.png)